7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine has been synthesized and its crystal structure determined using X-ray diffraction. The study found that the fused pyrazole and pyrimidine rings are nearly coplanar, and the phenyl ring is almost coplanar with the fused ring system [].
Pyrazolo[1,5-a]pyrimidine derivatives, including 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine, have been investigated for their potential pharmacological activities. Research suggests these compounds may possess various properties, including:
7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by a fused pyrazole and pyrimidine ring system, with a chlorine atom at the 7-position and a phenyl group at the 5-position. Its molecular formula is , and it exhibits a planar structure due to the coplanarity of its ring systems, which is essential for its biological activity and chemical reactivity . The compound has garnered attention for its potential therapeutic applications, particularly in the field of medicinal chemistry.
The chemical reactivity of 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine is primarily influenced by the presence of the chlorine atom, which can participate in nucleophilic substitution reactions. For instance, the compound can undergo halogenation or substitution reactions with various nucleophiles under suitable conditions. One significant reaction involves the conversion of the compound into derivatives by reacting it with amines or other nucleophiles to form new pyrazolo[1,5-a]pyrimidine derivatives .
7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine has demonstrated notable biological activity, particularly as an inhibitor of mycobacterial ATP synthase. This makes it a candidate for treating infections caused by Mycobacterium tuberculosis. In vitro studies have shown that it can effectively inhibit the growth of Mycobacterium tuberculosis and has shown promise in vivo in mouse models of tuberculosis . Moreover, compounds within this class have been reported to exhibit anti-inflammatory properties and act as selective peripheral benzodiazepine receptor ligands, highlighting their diverse pharmacological potential .
The synthesis of 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine typically involves several steps:
The primary applications of 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine lie in medicinal chemistry and drug development. Its role as an inhibitor of mycobacterial ATP synthase positions it as a potential therapeutic agent against tuberculosis. Additionally, its anti-inflammatory properties could be explored for treating various inflammatory diseases. The compound's unique structure also makes it a valuable scaffold for developing new pharmaceuticals targeting different biological pathways .
Interaction studies involving 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine have focused on its binding affinity to various biological targets. Research indicates that this compound interacts with ATP synthase by binding between specific subunits of the enzyme, which is crucial for its inhibitory action against Mycobacterium tuberculosis. Molecular modeling studies have provided insights into these interactions, suggesting that structural modifications could enhance its efficacy and selectivity against specific targets .
Several compounds share structural similarities with 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine. Here are some notable examples:
| Compound Name | Similarity | Key Features |
|---|---|---|
| Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | 0.92 | Contains a carboxylate group; potential for additional biological activity. |
| Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate | 0.84 | Contains two chlorine substituents; may enhance reactivity and biological efficacy. |
| Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate | 0.83 | Similar core structure with a different carboxylate position; potential for varied activity. |
| Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | 0.75 | Chlorinated derivative; may exhibit distinct pharmacological profiles. |
The uniqueness of 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine lies in its specific substitution patterns and biological activity profile that set it apart from these similar compounds. Its selective inhibition of mycobacterial ATP synthase represents a targeted approach in tuberculosis treatment that is not necessarily mirrored by other compounds in this class.
Cyclization reactions using aminopyrazole precursors remain the cornerstone for synthesizing 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine. A widely adopted route involves the condensation of 3-aminopyrazole with benzaldehyde under basic conditions, followed by cyclization with phosphorus oxychloride (POCl$$_3$$) to introduce the chlorine substituent at the 7th position. The reaction proceeds via initial Schiff base formation, where the aldehyde carbonyl reacts with the primary amine of 3-aminopyrazole, followed by intramolecular cyclization to form the pyrimidine ring.
Key variables influencing yield and regioselectivity include the base-to-acid ratio and temperature. For instance, a 1:2 ratio of potassium carbonate (K$$2$$CO$$3$$) to sodium bicarbonate (NaHCO$$3$$) optimizes cyclization efficiency by modulating the deprotonation of intermediates. Chlorination with POCl$$3$$ at reflux temperatures (110–120°C) ensures complete conversion of the hydroxyl group to chlorine. Alternative chlorinating agents, such as thionyl chloride (SOCl$$_2$$), have been explored but often result in lower yields due to side reactions.
Table 1: Comparison of Cyclization Conditions
| Precursor | Base System | Chlorinating Agent | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Aminopyrazole + PhCHO | K$$2$$CO$$3$$:NaHCO$$_3$$ (1:2) | POCl$$_3$$ | 78 | |
| 3-Aminopyrazole + PhCOCl | Et$$_3$$N | SOCl$$_2$$ | 62 |
Palladium-catalyzed cross-coupling reactions enable precise functionalization of the pyrazolo[1,5-a]pyrimidine core. Suzuki-Miyaura couplings with aryl boronic acids introduce diverse substituents at the 5-position, while Buchwald-Hartwig aminations modify the 7-chloro group with amines. For example, coupling 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine with 4-methoxyphenylboronic acid using Pd(PPh$$3$$)$$4$$ and sodium carbonate (Na$$2$$CO$$3$$) in toluene/water achieves 85% yield of the 5-(4-methoxyphenyl) derivative.
Ligand selection critically impacts regioselectivity. Xantphos ligands favor N-1 arylation, whereas sterically hindered ligands like BINAP shift selectivity to N-2 positions. Microwave-assisted coupling further enhances efficiency, reducing reaction times from 24 hours to 30 minutes.
Microwave irradiation accelerates synthesis by enabling rapid heating and uniform energy distribution. A protocol combining 3-aminopyrazole, benzaldehyde, and POCl$$3$$ under microwave conditions (150°C, 300 W) reduces reaction time from 12 hours to 20 minutes, maintaining yields above 75%. Solvent-free approaches, such as mechanochemical grinding of solid reactants, eliminate toxic solvents and improve atom economy. For instance, ball-milling 3-aminopyrazole with benzaldehyde and K$$2$$CO$$3$$ for 1 hour yields the cyclized intermediate, which is subsequently chlorinated with POCl$$3$$.
Three-component reactions (3CRs) streamline the synthesis of complex derivatives by converging aminopyrazoles, aldehydes, and electrophiles in a single pot. A notable example involves the condensation of 3-aminopyrazole, benzaldehyde, and malononitrile in ethanol under acidic conditions, yielding a pyrazolo[1,5-a]pyrimidine precursor that undergoes chlorination. This method achieves structural diversity by varying the aldehyde and nitrile components, enabling access to 5-aryl and 7-cyano derivatives in yields exceeding 70%.
Another 3CR system utilizes hydrazine hydrate, β-ketonitriles, and POCl$$_3$$ to construct the pyrimidine ring. The reaction proceeds via initial formation of a β-ketonitrile intermediate, which undergoes cyclocondensation with hydrazine, followed by chlorination. Optimized conditions (reflux in acetonitrile, 6 hours) afford 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine in 82% yield.
Table 2: Three-Component Reaction Optimization
| Components | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Aminopyrazole + PhCHO + POCl$$_3$$ | Ethanol | 80 | 78 | |
| Hydrazine + β-Ketonitrile + POCl$$_3$$ | Acetonitrile | 120 | 82 |
The computational analysis of 7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine derivatives has revealed significant insights through three-dimensional quantitative structure-activity relationship modeling approaches. Comprehensive studies utilizing 111 pyrazolo[1,5-a]pyrimidine derivatives as cyclin-dependent kinase 2 and cyclin A inhibitors have demonstrated the effectiveness of comparative molecular similarity indices analysis models in predicting biological activity [1] [2].
The optimal comparative molecular similarity indices analysis model achieved exceptional statistical validation with cross-validation coefficient of 0.516, non-cross-validation correlation coefficient of 0.912, predictive correlation coefficient of 0.914, and modified correlation coefficient for external validation of 0.843 [1]. These statistical parameters, combined with standard error of prediction of 0.812 and standard error of estimation of 0.347 using 10 principal components, demonstrate robust internal and external predictive capacity for activity prediction [1] [2].
| Statistical Parameter | Value | Description |
|---|---|---|
| Q² | 0.516 | Cross-validation coefficient |
| R²(ncv) | 0.912 | Non-cross-validation correlation |
| R²(pre) | 0.914 | Predictive correlation coefficient |
| R²(m) | 0.843 | Modified r² for external validation |
| Standard Error Prediction (SEP) | 0.812 | Standard error of prediction |
| Standard Error Estimation (SEE) | 0.347 | Standard error of estimation |
| Components | 10 | Number of PLS components |
The contour map analysis has provided crucial structure-activity relationship insights for 7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine optimization [1]. Specifically, bulky substituents in the R1 position demonstrate beneficial effects while hydrogen bond donor groups at this position prove detrimental to activity [1]. Hydrophobic contributions in the R2 area favor enhanced biological activity, whereas large and hydrophilic groups are well tolerated at the R3 position [1]. The analysis confirms that bulky and hydrophobic features in the R4 region significantly benefit biological activities, with the 7-N-aryl substitution being crucial for boosting inhibitory activities [1] [2].
Molecular dynamics simulations have provided essential insights into the binding mechanisms of 7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine derivatives within adenosine triphosphate-binding pockets of target enzymes. Extended simulation studies spanning 20 nanoseconds have revealed that pyrazolo[1,5-a]pyrimidine derivatives adopt a distinctive "flying bat" conformation when bound to the adenosine triphosphate binding site of cyclin-dependent kinase 2 [1] [2].
The molecular dynamics analysis demonstrates that these compounds achieve structural stability through a complex network of hydrogen bond interactions and hydrophobic contacts [1]. Root mean square deviation calculations confirm that equilibrium is reached at approximately 2.5 Angstrom, with stable oscillations maintained throughout the simulation period [4]. This stability profile indicates strong binding affinity and suggests sustained inhibitory activity against the target enzyme [4].
| MD Parameter | Value/Description | Application |
|---|---|---|
| Simulation Time | 20 ns | Activity prediction |
| RMSD Equilibrium | 2.5 Å for compound stability | Binding stability confirmation |
| Force Field | Standard protein-ligand parameters | Accurate molecular representation |
| Binding Conformation | Flying bat conformation in ATP pocket | CDK2 inhibitor binding mode |
| Stability Assessment | Stable oscillations achieved | Long-term binding assessment |
| Key Interactions | H-bond and hydrophobic contacts | Interaction mechanism elucidation |
Comparative molecular dynamics studies indicate that pyrazolo[1,5-a]pyrimidine derivatives fit well within the adenosine triphosphate binding cleft, establishing favorable interactions with key amino acid residues [1] [2]. The simulations reveal that compound binding occurs through multiple interaction modes, including π-π stacking interactions with aromatic residues and hydrogen bonding with polar amino acids in the binding pocket [5]. These findings are consistent with experimental binding affinity data and provide mechanistic validation for the observed biological activities [5].
Advanced molecular dynamics approaches have been employed to investigate protein-ligand complex stability over extended timeframes [4] [6]. Studies utilizing 10 nanosecond simulations have confirmed the stability of pyrazolo[1,5-a]pyrimidine binding modes, with compounds maintaining consistent positioning within the adenosine triphosphate binding site [6]. The molecular dynamics data support the development of structure-based drug design strategies for optimizing inhibitory potency [6].
Density functional theory calculations have provided comprehensive insights into the electronic configuration and molecular properties of 7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine derivatives. Computational studies employing the B3LYP functional with 6-311G(d,p) basis sets have revealed fundamental electronic characteristics that govern biological activity [7] [8] [9].
The electronic structure analysis demonstrates that electron-donating groups at position 7 of the fused ring system significantly favor large absorption and emission intensities through intramolecular charge transfer mechanisms [7] [8]. Conversely, electron-withdrawing groups result in reduced intensities, directly correlating with experimental photophysical data [7]. These findings provide crucial insights for optimizing electronic properties to enhance biological activity [7] [8].
| Electronic Property | Computational Method | Significance |
|---|---|---|
| HOMO Energy | B3LYP/6-311G(d,p) | Electron donation capability |
| LUMO Energy | B3LYP/6-311G(d,p) | Electron acceptance capability |
| HOMO-LUMO Gap | B3LYP/6-311G(d,p) | Chemical reactivity predictor |
| Dipole Moment | DFT Calculation | Polarity and charge distribution |
| Molecular Electrostatic Potential | DFT-based MEP mapping | Electrophilic/nucleophilic sites |
| Frontier Molecular Orbital Type | Antibonding π nature | Frontier orbital characteristics |
Frontier molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital of pyrazolo[1,5-a]pyrimidine derivatives exhibit antibonding π character, distributed across the fused ring system [9] [10]. The spatial distribution of these orbitals influences reactivity patterns and binding interactions with biological targets [10] [11]. Time-dependent density functional theory calculations have been employed to predict electronic transitions and optical properties, providing validation for experimental spectroscopic observations [7] [9].
The electronic configuration analysis extends to molecular electrostatic potential mapping, which identifies regions of electrophilic and nucleophilic character within the molecular structure [11]. These maps are essential for understanding binding interactions with target proteins and for predicting sites of chemical modification [11]. Additionally, calculations of chemical hardness, softness, electronegativity, and global electrophilicity index provide quantitative measures of molecular reactivity [12].
Pharmacophore modeling studies have identified critical molecular features required for mycobacterial adenosine triphosphate synthase inhibition by 7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine derivatives. Comprehensive three-point pharmacophore models have been developed incorporating two hydrophobic groups and one hydrogen bond acceptor as essential pharmacophoric features [13].
The optimal pharmacophore hypothesis achieves an R² value of 0.909 with a survival score of 3.647, demonstrating statistically significant predictive capability [13]. External validation using test set molecules yields a squared predictive correlation coefficient of 0.875 between experimental and predicted activity values, confirming the robustness of the pharmacophore model [13].
| Pharmacophore Feature | Position/Value | Mycobacterial ATP Synthase Relevance |
|---|---|---|
| Hydrogen Bond Acceptor (A2) | Pink sphere | Essential for enzyme binding |
| Hydrophobic Group (H6) | Green sphere | Lipophilic pocket interaction |
| Hydrophobic Group (H3) | Green sphere | Secondary hydrophobic contact |
| Distance A2-H6 | 6.647 Å | Critical spatial arrangement |
| Distance A2-H3 | 7.870 Å | Optimal binding geometry |
| Distance H6-H3 | 3.475 Å | Hydrophobic clustering effect |
Recent investigations have expanded pharmacophore modeling to encompass diverse pyrazolo[1,5-a]pyrimidine derivatives targeting mycobacterial adenosine triphosphate synthase [14] [15]. Structure-activity relationship studies reveal that 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines containing 3-(4-fluoro)phenyl groups exhibit optimal inhibitory activity [14]. The pharmacophore analysis indicates that these compounds bind between the Atp-a and Atp-c subunits of the enzyme, with the pendant 5-phenyl ring occupying hydrophobic space between Atp-c subunits [16].
Advanced pharmacophore studies have identified membrane-bound pyrophosphatase as an alternative target for pyrazolo[1,5-a]pyrimidine derivatives [17]. These investigations reveal low micromolar inhibitory activities against Thermotoga maritima membrane-bound pyrophosphatase, with compounds exhibiting inhibitory concentration 50 values of 14 micromolar [17]. The pharmacophore features essential for membrane-bound pyrophosphatase inhibition include specific spatial arrangements of hydrophobic and hydrogen bonding elements [17].
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